Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
Description
Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at position 7, a benzyl carbamate group, and a glycinamide linker.
Synthesis protocols for analogous compounds often employ coupling reactions between activated carboxylic acids and amines, facilitated by cesium carbonate or similar bases in polar aprotic solvents like N,N-dimethylformamide (DMF) . Structural characterization typically relies on spectroscopic techniques (¹H NMR, IR, mass spectrometry) and X-ray crystallography using programs such as SHELXL for refinement .
Properties
IUPAC Name |
benzyl N-[2-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O4/c1-13-23-19(31-26-13)15-7-8-27-16(9-15)24-25-17(27)10-21-18(28)11-22-20(29)30-12-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H,21,28)(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMPSFPZZDPIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-1,3,4-oxadiazole derivatives, have been reported to exhibit antibacterial activity against salmonella typhi.
Mode of Action
It is known that oxadiazoles, a core structure in the compound, have a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, and more. The compound likely interacts with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
Given the broad spectrum of biological activity associated with oxadiazoles, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to its overall activity.
Result of Action
Based on the reported biological activity of similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate are not fully explored yet. Oxadiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the oxadiazole derivative.
Biological Activity
Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex compound that incorporates several pharmacologically relevant moieties, including oxadiazole and triazole structures. This article explores its biological activity through various studies and findings.
Overview of Biological Activity
The compound exhibits a range of biological activities primarily due to its unique structural components. The oxadiazole and triazole rings are known for their potential in medicinal chemistry, particularly in antibacterial and anticancer applications. Research has shown that derivatives containing these moieties often demonstrate significant biological effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For example:
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 1 | Citrobacter freundii | 5000 | |
| Compound 2 | Haemophilus influenzae | 5000 | |
| Compound 3 | S. pneumoniae | 5000 | |
| Compound 4 | Leishmania major | 1250 |
These results indicate that compounds with similar structures can exhibit potent antibacterial and antiparasitic activities.
Anticancer Activity
The anticancer potential of the compound has been explored through various assays. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 24.74 | |
| Compound B | HCT-116 (Colon Cancer) | 6.75 | |
| Compound C | A549 (Lung Cancer) | 0.420 ± 0.012 |
Compounds derived from oxadiazole and triazole have shown significant inhibitory effects against different cancer cell lines, suggesting that this compound may also possess similar anticancer properties.
The mechanism underlying the biological activities of compounds like this compound is multifaceted:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cancer progression or bacterial growth.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Binding Affinity : The binding affinity of these compounds to target proteins plays a crucial role in their efficacy. For instance, some derivatives exhibit binding energies as low as -8.4 kcal/mol against specific targets.
Case Studies
Several case studies have demonstrated the effectiveness of similar compounds:
- Anticancer Efficacy : A study on oxadiazole derivatives indicated that they could inhibit thymidylate synthase activity significantly more than standard drugs like 5-Fluorouracil.
- Antimicrobial Properties : Research on triazole derivatives showed promising results against various bacterial strains with MIC values comparable to established antibiotics.
Comparison with Similar Compounds
Research Findings and Methodological Notes
- Synthesis Challenges : The glycinamide linker in the target compound introduces conformational flexibility, which complicates crystallization. SHELXT or SHELXE software may aid in resolving ambiguous electron density maps during X-ray analysis .
- Spectroscopic Characterization : ¹H NMR spectra for similar compounds show distinct peaks for oxadiazole (δ 8.1–8.3 ppm) and triazole protons (δ 7.9–8.0 ppm), critical for structural validation .
- However, in vitro assays are required to confirm this .
Q & A
Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s electronic properties?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. The oxadiazole ring’s electron-withdrawing nature likely stabilizes the triazolo-pyridine core, affecting redox potentials. Compare with analogues lacking the methyl group to isolate substituent effects .
Q. What crystallographic challenges arise when resolving hydrogen-bonding networks in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
